
1,3-Benzoxathiole-2-acetic acid, 2-methyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzoxathiole-2-acetic acid, 2-methyl-, ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a benzoxathiole ring, which is a heterocyclic structure containing both oxygen and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzoxathiole-2-acetic acid, 2-methyl-, ethyl ester can be achieved through esterification reactions. One common method involves the reaction of 1,3-Benzoxathiole-2-acetic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve the use of acid chlorides or acid anhydrides as intermediates. For example, the reaction of 1,3-Benzoxathiole-2-acetic acid chloride with ethanol in the presence of a base like pyridine can yield the desired ester . This method is advantageous due to its high yield and relatively mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzoxathiole-2-acetic acid, 2-methyl-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of an acid or base.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols.
Major Products Formed
Hydrolysis: 1,3-Benzoxathiole-2-acetic acid and ethanol.
Reduction: 1,3-Benzoxathiole-2-acetic alcohol.
Substitution: Various substituted benzoxathiole derivatives.
Scientific Research Applications
1,3-Benzoxathiole-2-acetic acid, 2-methyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism by which 1,3-Benzoxathiole-2-acetic acid, 2-methyl-, ethyl ester exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets such as enzymes and receptors. The benzoxathiole ring may also play a role in modulating the compound’s activity by providing a rigid and planar structure that can interact with specific binding sites .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Similar ester structure but with a dioxolane ring instead of a benzoxathiole ring.
Butanoic acid, 2-methyl-, ethyl ester: Another ester with a different acid component.
Benzoic acid, 2-(acetylamino)-, methyl ester: Contains a benzoic acid derivative with an acetylamino group.
Uniqueness
1,3-Benzoxathiole-2-acetic acid, 2-methyl-, ethyl ester is unique due to its benzoxathiole ring, which imparts distinct chemical and biological properties. The presence of both oxygen and sulfur in the ring structure can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
56536-38-0 |
|---|---|
Molecular Formula |
C12H14O3S |
Molecular Weight |
238.30 g/mol |
IUPAC Name |
ethyl 2-(2-methyl-1,3-benzoxathiol-2-yl)acetate |
InChI |
InChI=1S/C12H14O3S/c1-3-14-11(13)8-12(2)15-9-6-4-5-7-10(9)16-12/h4-7H,3,8H2,1-2H3 |
InChI Key |
NVJJRPHHXXVGEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(OC2=CC=CC=C2S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


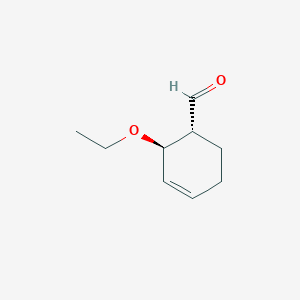
![1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene](/img/structure/B14632573.png)
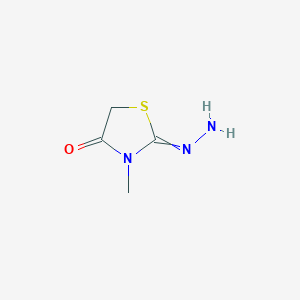
![4-[(3,16-Dimethyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoate](/img/structure/B14632596.png)
![5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B14632597.png)
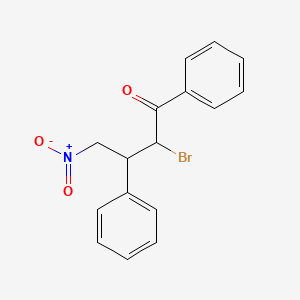
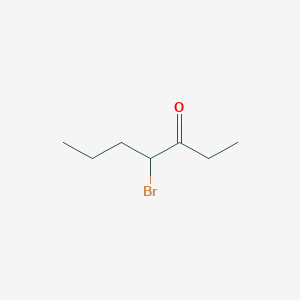

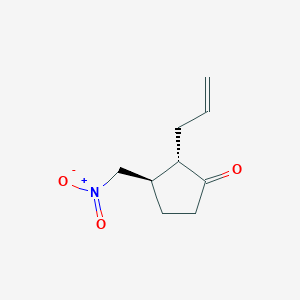


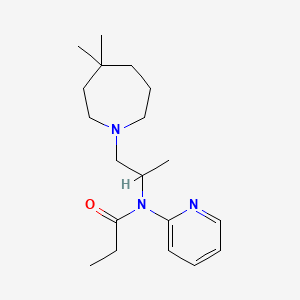
![{2-[(4-Chlorophenyl)sulfanyl]-5-methoxyphenyl}methanol](/img/structure/B14632630.png)
![(E)-but-2-enedioic acid;3-[3-(tert-butylamino)-2-hydroxypropoxy]benzaldehyde](/img/structure/B14632644.png)
